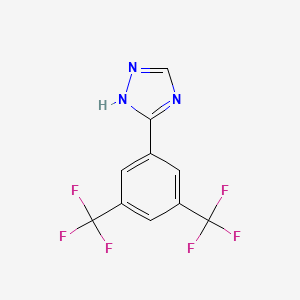

3-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,4-triazole

Description

Properties

IUPAC Name |

5-[3,5-bis(trifluoromethyl)phenyl]-1H-1,2,4-triazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5F6N3/c11-9(12,13)6-1-5(8-17-4-18-19-8)2-7(3-6)10(14,15)16/h1-4H,(H,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VREVSIZDNGOZRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C2=NC=NN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5F6N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

synthesis and characterization of 3-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,4-triazole

An In-depth Technical Guide to the Synthesis and Characterization of 3-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,4-triazole

Executive Summary

This guide provides a comprehensive, technically-grounded overview of the . This compound stands at the intersection of two critical pharmacophores: the metabolically robust 3,5-bis(trifluoromethyl)phenyl group and the versatile 1,2,4-triazole heterocycle.[1][2] The methodologies detailed herein are designed to be self-validating, offering field-proven insights into experimental choices and robust protocols for confirmation of the final product's identity and purity. We will explore an efficient synthetic strategy, provide step-by-step experimental procedures, and detail the analytical techniques required for unambiguous structural elucidation.

Introduction: The Scientific Rationale

In modern medicinal chemistry, the strategic combination of privileged structural motifs is a cornerstone of rational drug design. The target molecule, this compound, is an exemplar of this approach.

-

The 1,2,4-Triazole Core: The 1,2,4-triazole ring is a five-membered heterocycle that is isosteric to an amide or ester group but offers superior metabolic stability and unique hydrogen bonding capabilities. Its derivatives are known to exhibit a vast spectrum of biological activities, including antifungal, antiviral, antibacterial, and anticancer properties.[1][3][4][5] This versatility makes it a highly sought-after scaffold in drug discovery programs.

-

The 3,5-Bis(trifluoromethyl)phenyl Moiety: The incorporation of trifluoromethyl (CF₃) groups into a phenyl ring dramatically alters its electronic properties and lipophilicity. The 3,5-bis(trifluoromethyl)phenyl substitution is particularly effective at blocking sites of oxidative metabolism, thereby enhancing a drug candidate's pharmacokinetic profile.[2] This group is a key component in several approved pharmaceuticals, valued for its ability to improve potency and bioavailability.[2]

The convergence of these two moieties in the target compound presents a molecule with significant potential for biological applications, necessitating a reliable and well-characterized synthetic pathway.

Synthetic Strategy and Retrosynthetic Analysis

A logical and efficient synthesis of 3-substituted-1,2,4-triazoles often involves the construction of the heterocyclic ring from an acyclic precursor containing the necessary carbon and nitrogen atoms. A common and robust strategy relies on the use of amidrazones as key intermediates.[6][7]

Our chosen strategy begins with the readily available 3,5-bis(trifluoromethyl)benzonitrile. The retrosynthetic analysis shown below illustrates the disconnection approach, breaking the target triazole down to its constituent starting materials.

Caption: Retrosynthetic analysis of the target triazole.

This pathway is advantageous due to the commercial availability of the starting nitrile and the generally high-yielding nature of the intermediate steps.

Experimental Protocol: Synthesis

This section provides a detailed, step-by-step procedure for the synthesis of this compound.

Step 1: Synthesis of 3,5-Bis(trifluoromethyl)benzimidamide

Causality: This initial step converts the relatively unreactive nitrile into a more electrophilic imidate, which is then readily converted to the amidine upon treatment with ammonia. This two-stage, one-pot process is a classic Pinner reaction followed by aminolysis.

-

Materials: 3,5-bis(trifluoromethyl)benzonitrile, anhydrous ethanol, dry hydrogen chloride (gas), anhydrous diethyl ether, ammonia (gas or solution in ethanol).

-

Procedure:

-

Suspend 3,5-bis(trifluoromethyl)benzonitrile (1.0 eq) in anhydrous ethanol (approx. 2 M) in a flame-dried, three-neck flask equipped with a magnetic stirrer and a gas inlet tube.

-

Cool the mixture to 0 °C in an ice bath.

-

Bubble dry hydrogen chloride gas through the stirred solution for 1-2 hours until saturation is achieved.

-

Seal the flask and allow it to stand at 4 °C for 24-48 hours, during which time the ethyl 3,5-bis(trifluoromethyl)benzimidate hydrochloride will precipitate.

-

Collect the precipitate by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum.

-

Dissolve the crude imidate hydrochloride in cold ethanol and treat with an excess of ammonia (either by bubbling gas or adding a saturated ethanolic solution) at 0 °C.

-

Stir the reaction at room temperature for 4-6 hours.

-

Remove the solvent under reduced pressure. The resulting crude 3,5-bis(trifluoromethyl)benzimidamide can be used in the next step without further purification.

-

Step 2: Synthesis of this compound

Causality: The synthesized amidine is reacted with formohydrazide. The amidine provides the C-N-C backbone, while the formohydrazide provides the remaining N-N-C atoms. The reaction proceeds via a condensation-cyclization cascade, where the initial adduct undergoes intramolecular cyclodehydration, driven by heating, to form the stable aromatic triazole ring.

-

Materials: Crude 3,5-bis(trifluoromethyl)benzimidamide (from Step 1), formohydrazide, pyridine or a high-boiling point solvent like N,N-dimethylformamide (DMF).

-

Procedure:

-

Combine the crude 3,5-bis(trifluoromethyl)benzimidamide (1.0 eq) and formohydrazide (1.1 eq) in pyridine (approx. 1 M).

-

Heat the reaction mixture to reflux (approx. 115 °C for pyridine) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield the pure product as a solid.

-

Caption: Interrelation of analytical techniques for structural confirmation.

Conclusion

This guide has outlined a robust and reliable pathway for the synthesis of this compound, a compound of significant interest in medicinal chemistry. By following the detailed experimental and characterization protocols, researchers can confidently produce and validate this valuable molecular scaffold. The emphasis on the causality behind experimental choices and the use of orthogonal analytical techniques ensures a high degree of scientific integrity, providing a solid foundation for further research and development activities.

References

- D. Joseph, et al. (2006). 1,2,4-Triazole Synthesis via Amidrazones. Synlett, 2006(19), 3147-3150.

-

Y. Chen, et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 997375. [Link]

-

Y. Chen, et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. PMC - NIH. [Link]

-

Organic Chemistry Portal. Synthesis of 1H-1,2,4-triazoles. organic-chemistry.org. [Link]

- S. Singh, et al. (2013). A Review on Synthetic Approaches and Activities of 1, 2, 4-Triazoles. International Journal of PharmTech Research, 5(4), 1463-1481.

- A. A. Aly, et al. (2006). Amidrazones in the Synthesis of 1H-1,2,4-Triazoles.

- A. A. Ismaili, et al. (2022). synthesis of 1,2,4 triazole compounds. ISRES Publishing.

-

Organic Chemistry Portal. Synthesis of 4H-1,2,4-triazoles. organic-chemistry.org. [Link]

- Y. Wang, et al. (2021). Regioselective synthesis of 3-trifluoromethyl 1,2,4-triazoles via photocycloaddition of sydnone with CF3CN.

- V. V. Klymov, et al. (2020). Study of 1,2,4-triazole-3(5)-thiol Behavior in Reactions with 1-phenyl-1H-pyrrole-2,5-dione Derivatives and 3-bromodihydrofuran-2(3H)-one and Antimicrobial Activity of Products. Molecules, 25(24), 5892.

- A. A. Aly, et al. (2022). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Egyptian Journal of Chemistry, 65(13), 1-8.

-

Home Sunshine Pharma. This compound CAS 1333154-10-1. hspackage.com. [Link]

- M. A. Ali, et al. (2021). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. Molecules, 26(17), 5083.

-

ResearchGate. Synthesis of 2-(3(3, 5 bis trifluoromethyl) phenyl) 1-(4-fluorophenyl)... researchgate.net. [Link]

- S. Demirayak, et al. (2002). Synthesis of some 3,5-diphenyl-4H-1,2,4-triazole derivatives as antitumor agents. Turkish Journal of Chemistry, 26(3), 367-374.

-

PubChem. 4-[3,5-Bis(trifluoromethyl)phenyl]-1H-1,2,3-triazole. pubchem.ncbi.nlm.nih.gov. [Link]

- S. F. A. Khattab, et al. (2021). An insight on medicinal attributes of 1,2,4-triazoles. Future Journal of Pharmaceutical Sciences, 7(1), 1-22.

-

M. A. Ali, et al. (2021). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. PMC - NIH. [Link]

- S. S. Al-Juboori, et al. (2014). SYNTHESIS, CHARACTERIZATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME HETEROCYCLIC COMPOUNDS CONTAINING 1,2,4- TRIAZOLE RING. International Journal of Research in Pharmacy and Chemistry, 4(4), 863-870.

-

NIST WebBook. 1H-1,2,4-Triazole. webbook.nist.gov. [Link]

- National Chemical Laboratory. (2014). NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. NCL Institutional Repository.

-

SpectraBase. 1H NMR of 1H-1,2,4-triazole, 5-(4-chlorophenyl)-2,3-dihydro-1-phenyl-3,3-bis(trifluoromethyl)-. spectrabase.com. [Link]

-

SpectraBase. FTIR of 3,5-bis(pentafluorophenyl)-4H-1,2,4-triazole. spectrabase.com. [Link]

- O. A. Kryshtal, et al. (2022). Biological features of new 1,2,4-triazole derivatives (a literature review). Vìsnik Farmacìï, (2), 14-22.

-

SpectraBase. ATR-IR of 1-[3,5-Bis(trifluoromethyl)phenyl]pyrrole. spectrabase.com. [Link]

-

ResearchGate. Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives. researchgate.net. [Link]

-

ResearchGate. FT-IR spectra of control and treated 1,2,4-triazole. researchgate.net. [Link]

- S. N. Asiedu, et al. (2021). Novel 1, 2, 4-Triazoles as Antifungal Agents. Molecules, 26(16), 4983.

- J. Valkonen, et al. (1985). Molecular and crystal structure and IR spectrum of 3,5-dibromo-1,2,4-triazole. Acta Chemica Scandinavica, 39a, 711-715.

-

DergiPark. (2021). 1,2,4-TRIAZOLE DERIVATIVES IN MEDICINE AND PHARMACY AND APPLICATION PROSPECTS. dergipark.org.tr. [Link]

-

The Royal Society of Chemistry. Supplementary Information. rsc.org. [Link]

-

D. S. Kopchuk, et al. (2022). Expanding the chemical space of 3(5)-functionalized 1,2,4-triazoles. PMC - NIH. [Link]

-

ChemSynthesis. 4-propyl-3,5-bis(trifluoromethyl)-4H-1,2,4-triazole. chemsynthesis.com. [Link]

-

Reddit. (2015). 1H NMR interpretation of an 1,2,3-triazole. reddit.com. [Link]

Sources

- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rjptonline.org [rjptonline.org]

- 4. Biological features of new 1,2,4-triazole derivatives (a literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 5. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 7. znaturforsch.com [znaturforsch.com]

3-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,4-triazole chemical properties and IUPAC name

An In-depth Technical Guide: 3-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,4-triazole

Executive Summary: This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The molecule uniquely combines the pharmacologically privileged 1,2,4-triazole scaffold with the robust 3,5-bis(trifluoromethyl)phenyl moiety. This combination imparts desirable properties such as enhanced metabolic stability, increased lipophilicity, and potent binding interactions, making it a valuable building block for the synthesis of novel therapeutic agents. This document details its chemical and physical properties, provides a plausible synthetic route with mechanistic insights, outlines its spectroscopic profile, discusses its applications, and establishes protocols for safe handling.

Nomenclature and Structural Identification

The compound is systematically identified by its IUPAC name and other standard chemical identifiers. Its structure is characterized by a central 1H-1,2,4-triazole ring substituted at the 3-position with a 3,5-bis(trifluoromethyl)phenyl group.

-

IUPAC Name: this compound[1]

-

Synonyms: 5-[3,5-Bis(trifluoromethyl)phenyl]-1H-1,2,4-triazole[2][3]

-

Molecular Weight: 281.16 g/mol [3]

Caption: Chemical structure of this compound.

Physicochemical Properties

The physicochemical properties of this compound are heavily influenced by the two trifluoromethyl (CF₃) groups, which increase lipophilicity and thermal stability. The predicted values provide a baseline for experimental design.

| Property | Value | Source |

| Appearance | Off-white to yellow solid | [4] |

| Boiling Point | 303.2 ± 52.0 °C (Predicted) | [2][4] |

| Density | 1.507 ± 0.06 g/cm³ (Predicted) | [2][4] |

| pKa | 8.96 ± 0.20 (Predicted) | [2][4] |

| InChI Key | VREVSIZDNGOZRO-UHFFFAOYSA-N | [1] |

Solubility and Stability: The molecule is expected to have low solubility in water and good solubility in common organic solvents like dichloromethane, ethyl acetate, and methanol. The trifluoromethyl groups contribute to its stability, making it robust under a range of chemical conditions. It should be stored in a dry, cool environment (2-8°C) to prevent degradation.[1][4]

Spectroscopic Profile and Characterization

Spectroscopic analysis is essential for verifying the structure and purity of the compound. The following are the expected spectral characteristics based on its molecular structure.

Expected Spectroscopic Data:

-

¹H NMR:

-

A broad singlet in the region of δ 13-15 ppm corresponding to the N-H proton of the triazole ring.

-

A singlet at approximately δ 8.5-9.0 ppm for the C-H proton of the triazole ring.

-

A singlet for the two equivalent protons at the C2 and C6 positions of the phenyl ring.

-

A singlet for the proton at the C4 position of the phenyl ring.

-

-

¹³C NMR:

-

Signals for the two distinct carbons of the 1,2,4-triazole ring.

-

Signals for the aromatic carbons, including a quartet for the carbons attached to the CF₃ groups due to C-F coupling.

-

A quartet for the carbon of the trifluoromethyl groups.

-

-

¹⁹F NMR:

-

A sharp, intense singlet is expected, as the six fluorine atoms of the two CF₃ groups are chemically equivalent.

-

-

FT-IR (KBr, cm⁻¹):

-

Broad peak around 3100-3300 (N-H stretching).

-

Peaks in the 1600-1450 range (C=C and C=N stretching).

-

Strong, characteristic absorbances between 1100 and 1350 for C-F stretching of the CF₃ groups.

-

-

Mass Spectrometry (EI):

-

Expected molecular ion peak (M⁺) at m/z ≈ 281.04.

-

Characteristic fragmentation patterns would include the loss of N₂ and fragments corresponding to the triazole and bis(trifluoromethyl)phenyl moieties.

-

Protocol: Nuclear Magnetic Resonance (NMR) Analysis

-

Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).

-

Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H).

-

Analysis: Process the spectra to determine chemical shifts (δ), coupling constants (J), and integration values to confirm the molecular structure.

Synthesis and Mechanistic Insights

The synthesis of 3-substituted-1,2,4-triazoles can be achieved through several established methods, often involving the cyclization of an appropriate acyl intermediate.[5][6] A reliable approach for this specific molecule involves the reaction of 3,5-bis(trifluoromethyl)benzonitrile with formohydrazide.

Caption: A plausible synthetic workflow for the target compound.

Experimental Protocol: Synthesis

-

Amidrazone Formation: In a round-bottom flask equipped with a reflux condenser, combine 3,5-bis(trifluoromethyl)benzonitrile (1 equivalent) and formohydrazide (1.1 equivalents) in absolute ethanol.

-

Rationale: Ethanol serves as a suitable polar protic solvent for the reactants. A slight excess of formohydrazide ensures the complete consumption of the starting nitrile.

-

-

Reflux: Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Rationale: Heating provides the necessary activation energy for the nucleophilic addition of the hydrazide to the nitrile, forming the key amidrazone intermediate.

-

-

Solvent Removal: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

-

Cyclodehydration: To the crude intermediate, add a high-boiling point solvent (e.g., N,N-dimethylformamide or neat) and heat to 150-180°C for 2-4 hours.

-

Rationale: This thermal cyclodehydration step eliminates a molecule of water, leading to the formation of the stable aromatic 1,2,4-triazole ring.

-

-

Purification: Cool the reaction mixture and pour it into ice water to precipitate the crude product. Collect the solid by filtration, wash with cold water, and dry. Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

-

Rationale: This self-validating step ensures the removal of unreacted starting materials and byproducts, yielding a pure sample whose identity can be confirmed by the spectroscopic methods described in Section 3.

-

Applications in Medicinal Chemistry and Drug Development

This compound is not typically an active pharmaceutical ingredient (API) itself but rather a crucial building block for creating more complex drug candidates. Its value lies in the synergistic combination of its two core components.

The Role of the 1,2,4-Triazole Core: The 1,2,4-triazole ring is a "privileged scaffold" in medicinal chemistry.[7][8] It is a bioisostere for amide and ester groups, capable of participating in hydrogen bonding as both a donor (N-H) and acceptor (ring nitrogens). This scaffold is present in numerous approved drugs, including the antifungals fluconazole and itraconazole and the antiviral ribavirin.[5][9]

The Role of the 3,5-bis(trifluoromethyl)phenyl Moiety: The trifluoromethyl group is a key functional group in modern drug design.

-

Metabolic Stability: The C-F bond is extremely strong, making CF₃ groups resistant to metabolic degradation by cytochrome P450 enzymes, which can increase a drug's half-life.

-

Lipophilicity: CF₃ groups significantly increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve its pharmacokinetic profile.

-

Binding Affinity: The highly electronegative fluorine atoms can engage in favorable dipole-dipole or multipolar interactions with protein targets, potentially increasing binding affinity and potency. The presence of two CF₃ groups amplifies these effects.

Sources

- 1. This compound | 1333154-10-1 [sigmaaldrich.com]

- 2. This compound CAS 1333154-10-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 3. labsolu.ca [labsolu.ca]

- 4. This compound CAS#: 1333154-10-1 [amp.chemicalbook.com]

- 5. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]

- 6. isres.org [isres.org]

- 7. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. lifechemicals.com [lifechemicals.com]

The Biological Frontier of 3-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,4-triazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unlocking the Potential of a Privileged Scaffold

The 1,2,4-triazole ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its remarkable versatility and presence in a multitude of biologically active compounds.[1] Its unique electronic properties, metabolic stability, and ability to engage in various non-covalent interactions have made it a focal point for the design of novel therapeutic agents. This guide delves into the specific and compelling biological activities of a unique subset of these heterocycles: the 3-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,4-triazole derivatives. The strategic incorporation of the 3,5-bis(trifluoromethyl)phenyl moiety is a key design element, as the trifluoromethyl group is known to enhance pharmacokinetic and pharmacodynamic properties of drug candidates.[2] This technical guide will provide an in-depth exploration of the synthesis, diverse biological activities, and structure-activity relationships of this promising class of compounds, offering valuable insights for researchers and drug development professionals.

I. The Core Structure: A Synthesis of Stability and Reactivity

The foundational step in exploring the biological potential of these derivatives lies in their synthesis. A common and efficient route to the this compound core involves the cyclization of key intermediates. A representative synthetic pathway is outlined below.

General Synthetic Protocol:

A versatile method for the synthesis of 1,3,5-trisubstituted-1,2,4-triazole derivatives involves the [3+2] annulation reactions of hydrazones with various electrophiles.[3] For the specific synthesis of the this compound core, a common starting material is 3,5-bis(trifluoromethyl)benzohydrazide. This can be reacted with a suitable one-carbon synthon, such as formic acid or a derivative, to facilitate the cyclization and formation of the triazole ring. Further substitutions on the triazole ring, at the N1 or C5 positions, can be achieved through subsequent reactions with appropriate alkylating or arylating agents.

Caption: General synthetic scheme for this compound and its derivatives.

II. A Spectrum of Biological Activity: From Microbes to Mammalian Cells

The this compound scaffold has been investigated for a range of biological activities, primarily focusing on its potential as an antimicrobial, anticancer, and enzyme-inhibiting agent.

A. Antimicrobial and Antifungal Activity

The 1,2,4-triazole nucleus is a well-established pharmacophore in antifungal therapy, with prominent examples like fluconazole and itraconazole.[4] Derivatives bearing the trifluoromethylphenyl moiety have also demonstrated significant antimicrobial and antifungal properties.[4][5]

Mechanism of Action: The primary antifungal mechanism of many triazole derivatives is the inhibition of the cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51). This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. Inhibition of CYP51 disrupts membrane integrity, leading to fungal cell death. The nitrogen atom at the N4 position of the triazole ring is believed to coordinate with the heme iron atom in the active site of CYP51, effectively blocking its function.

Observed Activities: While specific data for the parent this compound is limited, related pyrazole derivatives bearing the 3,5-bis(trifluoromethyl)phenyl group have shown potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with Minimum Inhibitory Concentration (MIC) values as low as 2 µg/mL.[2] It is plausible that 1,2,4-triazole analogs would exhibit similar or enhanced antimicrobial profiles. Studies on other trifluoromethyl-substituted 1,2,4-triazoles have reported broad-spectrum fungicidal activity against various plant pathogens.[4]

B. Anticancer Activity

The antiproliferative properties of 1,2,4-triazole derivatives against various cancer cell lines are a significant area of research. The introduction of fluorinated substituents often enhances the anticancer potential of these compounds.

Potential Mechanisms of Action: The anticancer activity of triazole derivatives is often multi-faceted and can involve:

-

Enzyme Inhibition: Targeting key enzymes involved in cancer cell proliferation and survival, such as kinases or histone deacetylases.

-

Tubulin Polymerization Inhibition: Disrupting microtubule dynamics, which is essential for cell division, leading to cell cycle arrest and apoptosis.

-

Induction of Apoptosis: Triggering programmed cell death through various signaling pathways.

Observed Activities: While direct studies on the anticancer activity of this compound are not widely reported, numerous studies on other substituted 1,2,4-triazoles demonstrate their potential. For instance, various 1,2,4-triazole derivatives have shown significant growth inhibitory effects against human cancer cell lines, including those of the breast, lung, and colon.[6] The presence of trifluoromethyl groups is often associated with increased potency.

C. Enzyme Inhibition

The ability of 1,2,4-triazoles to interact with the active sites of various enzymes makes them attractive candidates for the development of enzyme inhibitors.

Targets and Mechanisms:

-

Cytochrome P450 (CYP) Enzymes: As mentioned in the antifungal section, triazoles are potent inhibitors of fungal CYP51. This inhibitory activity can extend to other CYP enzymes, which has implications for drug metabolism and the development of inhibitors for specific CYP isoforms involved in disease.[3]

-

Other Enzymes: Derivatives of 1,2,4-triazoles have been shown to inhibit a range of other enzymes, including acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and α-glucosidase.[7] For example, certain azinane-triazole derivatives have demonstrated potent inhibition of AChE and α-glucosidase, suggesting their potential in the management of Alzheimer's disease and diabetes.[7]

III. Structure-Activity Relationships (SAR): Fine-Tuning for Potency and Selectivity

The biological activity of this compound derivatives can be significantly modulated by substitutions on the triazole ring. Understanding these structure-activity relationships is crucial for the rational design of more potent and selective compounds.

Caption: Key positions for substitution on the 1,2,4-triazole ring to modulate biological activity.

-

Substitution at the N1-position: The nature of the substituent at the N1 position of the triazole ring can significantly impact activity. For instance, in antifungal triazoles, specific alkyl or substituted benzyl groups at this position are often crucial for potent inhibition of CYP51.

-

Substitution at the C5-position: Modifications at the C5 position can introduce new interaction points with the biological target, potentially increasing potency and selectivity. For example, the introduction of a thiol group at this position can open up avenues for further derivatization to explore different biological targets.[5]

IV. Experimental Protocols: A Guide to Biological Evaluation

To assess the biological activity of this compound derivatives, a variety of standardized in vitro assays are employed.

A. Antimicrobial Susceptibility Testing

Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

-

Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., S. aureus, E. coli, C. albicans) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). The turbidity is adjusted to match a 0.5 McFarland standard.

-

Serial Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria, 35°C for 24-48 hours for fungi).

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of a test compound.

B. In Vitro Cytotoxicity Assay

Protocol: MTT Assay for Antiproliferative Activity

-

Cell Seeding: Cancer cells (e.g., MCF-7, A549) are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

V. Concluding Remarks and Future Directions

The this compound scaffold represents a highly promising platform for the development of novel therapeutic agents. The strategic placement of the trifluoromethyl groups is anticipated to confer advantageous physicochemical properties, enhancing the potential for potent biological activity. While direct and extensive studies on the parent compound are still emerging, the wealth of data on related trifluoromethyl-substituted 1,2,4-triazoles and other heterocyclic systems strongly suggests a rich landscape for discovery in the areas of antimicrobial, anticancer, and enzyme-inhibitory applications. Future research should focus on the systematic synthesis and biological evaluation of a library of derivatives with diverse substitutions at the N1 and C5 positions to fully elucidate the structure-activity relationships and identify lead compounds for further preclinical and clinical development.

References

-

Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety. (n.d.). Frontiers. Retrieved January 3, 2026, from [Link]

-

Alkhaibari, I. S., KC, H. R., Roy, S., Abu-gazleh, M. K., Gilmore, D. F., & Alam, M. A. (2021). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. Molecules (Basel, Switzerland), 26(16), 5083. [Link]

-

Chauhan, A., & Sharma, P. K. (2013). Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. Journal of advanced pharmaceutical technology & research, 4(3), 163–169. [Link]

-

Saeed, A., Mumtaz, A., Adnan, M., Ashraf, Z., & Khan, I. (2022). Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. ACS omega, 7(38), 34509–34524. [Link]

-

Saeed, A., Mumtaz, A., Adnan, M., Ashraf, Z., & Khan, I. (2022). Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. ACS omega, 7(38), 34509–34524. [Link]

- Salahuddin, Khan, S., & Ali, R. (2016). Synthesis, Characterization and Biological Evaluation of Some Novel 1,2,4-Triazole Derivatives. Journal of advances in chemistry, 12(1), 3968-3974.

-

Al-Ghorbani, M., Che, Z., Liu, Y., Qin, H., & Fan, Z. (2020). Design, Synthesis and Fungicidal Activity of New 1,2,4-Triazole Derivatives Containing Oxime Ether and Phenoxyl Pyridinyl Moiety. Molecules (Basel, Switzerland), 25(24), 5852. [Link]

-

Al-Soud, Y. A., Al-Masoudi, N. A., & Ferwanah, A. E. S. (2011). Design and synthesis of 1,3,5-trisubstituted 1,2,4-triazoles as CYP enzyme inhibitors. Request PDF. Retrieved January 3, 2026, from [Link]

-

Wang, B. L., Liu, X. H., Zhang, L. X., Li, Z. M., & Wang, Q. M. (2010). Synthesis and biological activity of some novel trifluoromethyl-substituted 1,2,4-triazole and bis(1,2,4-triazole) Mannich bases containing piperazine rings. Journal of agricultural and food chemistry, 58(9), 5529–5536. [Link]

-

Wang, B. L., Liu, X. H., Zhang, L. X., Li, Z. M., & Wang, Q. M. (2010). Synthesis and biological activity of some novel trifluoromethyl-substituted 1,2,4-triazole and bis(1,2,4-triazole) Mannich bases containing piperazine rings. Journal of agricultural and food chemistry, 58(9), 5529–5536. [Link]

- Kaur, P., & Chawla, A. (2017). 1,2,4-TRIAZOLE: A REVIEW OF PHARMACOLOGICAL ACTIVITIES. International Research Journal of Pharmacy, 8(7), 12-23.

- Ben-Messaoud, E., Zribi, Z., Kerkeni, A., & El-Bok, S. (2021). Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. Biointerface Research in Applied Chemistry, 12(6), 7633-7649.

Sources

- 1. Design, Synthesis and Fungicidal Activity of New 1,2,4-Triazole Derivatives Containing Oxime Ether and Phenoxyl Pyridinyl Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

discovery and mechanism of action of trifluoromethylphenyl triazoles

An In-depth Technical Guide to the Discovery and Mechanism of Action of Trifluoromethylphenyl Triazoles

Introduction: A Synthesis of Stability and Activity

In the landscape of modern medicinal chemistry, the strategic combination of privileged scaffolds—molecular frameworks that are consistently found in biologically active compounds—is a cornerstone of rational drug design. Among these, the trifluoromethylphenyl and triazole moieties stand out for their profound and often synergistic contributions to a molecule's pharmacokinetic and pharmacodynamic profiles.

The trifluoromethyl (CF₃) group, a bioisostere for chlorine, is a powerful tool for enhancing drug efficacy.[1] Its strong electron-withdrawing nature and high C-F bond energy (one of the strongest in organic chemistry) confer remarkable metabolic stability, protecting the molecule from enzymatic degradation and increasing its in vivo half-life.[1][2] Furthermore, the CF₃ group significantly increases lipophilicity, which can improve a compound's ability to cross cellular membranes and reach its target.[1] This modification can also enhance binding affinity to target proteins through favorable interactions within the binding pocket.[1]

Complementing the CF₃ group is the triazole ring, a five-membered heterocycle with three nitrogen atoms. Both 1,2,3- and 1,2,4-triazole isomers are metabolically stable and serve as versatile linkers or core structures.[3][4][5] The nitrogen atoms can act as both hydrogen bond donors and acceptors, facilitating strong and specific interactions with biological receptors.[5] This capacity for molecular recognition, combined with their stability, makes triazoles a favored component in the development of therapeutic agents across diverse disease areas, including cancer, microbial infections, and inflammatory conditions.[6][7][8][9]

The fusion of a trifluoromethylphenyl group with a triazole core creates a class of compounds with enhanced biological properties, leveraging the metabolic resistance and lipophilicity of the former with the target-binding capabilities of the latter. This guide provides a technical exploration of the discovery, synthesis, and multifaceted mechanisms of action of these potent molecules.

Discovery and Synthesis: Building the Core Scaffold

The discovery of trifluoromethylphenyl triazoles has been propelled by advances in synthetic chemistry, particularly the advent of "click chemistry." This concept, which emphasizes reactions that are high-yielding, stereospecific, and generate minimal byproducts, has made the synthesis of 1,2,3-triazoles highly efficient.

Primary Synthetic Pathway: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The most prevalent method for synthesizing 1,4-disubstituted 1,2,3-triazoles is the Huisgen 1,3-dipolar cycloaddition, specifically the copper(I)-catalyzed variant.[3][4] This reaction involves the coupling of a terminal alkyne with an azide to form the triazole ring with high regioselectivity.[3][10] The process is robust, reliable, and can be performed under mild conditions, often in aqueous solvents.

The causality behind this choice of reaction is its efficiency and specificity. The copper(I) catalyst ensures that only the 1,4-disubstituted regioisomer is formed, which is crucial for establishing clear structure-activity relationships (SAR) during drug development.[3] This avoids the formation of mixed isomers that would require difficult purification and could confound biological testing.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of new triazole-based trifluoromethyl scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BJOC - Synthesis of new triazole-based trifluoromethyl scaffolds [beilstein-journals.org]

- 5. Serendipitous N,S-difunctionalization of triazoles with trifluoromethyl-β-diketones: access to regioisomeric 1-trifluoroacetyl-3-aryl-5-(2-oxo-2-arylethylthio)-1,2,4-triazoles as DNA-groove binders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. isres.org [isres.org]

- 7. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemijournal.com [chemijournal.com]

- 9. Chemistry and Therapeutic Aspect of Triazole: Insight into the Structure-activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis of new triazole-based trifluoromethyl scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,4-triazole and its Analogs in Medicinal Chemistry

Abstract: The 3-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,4-triazole scaffold is a cornerstone in modern medicinal chemistry, demonstrating significant therapeutic potential across a range of diseases. The unique electronic properties conferred by the gem-trifluoromethyl groups on the phenyl ring, combined with the versatile hydrogen bonding capabilities of the 1,2,4-triazole moiety, make this core exceptionally valuable for designing potent and selective modulators of biological targets. This guide provides an in-depth analysis of this scaffold, covering its synthesis, key therapeutic applications, structure-activity relationships, and detailed experimental protocols relevant to drug discovery and development professionals.

Introduction: The Privileged Scaffold

The 1,2,4-triazole ring is a five-membered heterocycle that is a bioisostere of amides and esters, offering improved metabolic stability and favorable pharmacokinetic properties.[1] Its nitrogen atoms can act as both hydrogen bond donors and acceptors, facilitating strong interactions with biological receptors.[1] When coupled with a 3,5-bis(trifluoromethyl)phenyl group, the resulting molecule gains enhanced lipophilicity and metabolic resistance.[2][3] The trifluoromethyl (CF3) groups are potent electron-withdrawing groups that can significantly alter the acidity of nearby protons and influence the molecule's overall conformation, often leading to higher binding affinity and improved cell permeability.[2]

This unique combination of properties has rendered the this compound core a "privileged scaffold" in drug discovery, leading to the development of compounds targeting a diverse set of proteins, including G-protein coupled receptors (GPCRs) and molecular chaperones.

Synthetic Strategies

The construction of the this compound core and its analogs is typically achieved through well-established heterocyclic chemistry routes. A common and efficient method involves the cyclization of an amidine or a related intermediate with a hydrazine derivative.

General Synthetic Workflow:

A prevalent pathway begins with the commercially available 3,5-bis(trifluoromethyl)benzonitrile. This starting material is converted into a thioamide, which then undergoes S-alkylation followed by cyclocondensation with a hydrazine equivalent to yield the desired 1,2,4-triazole ring. Modifications can be introduced by varying the hydrazine component or by further functionalizing the triazole ring.

Below is a diagram illustrating a typical synthetic workflow.

Caption: General synthetic workflow for the core scaffold.

Detailed Experimental Protocol: Synthesis of the Core Scaffold

This protocol is a representative example and may require optimization based on specific laboratory conditions and reagents.

Step 1: Synthesis of 3,5-bis(trifluoromethyl)benzohydrazide

-

To a solution of 3,5-bis(trifluoromethyl)benzoyl chloride (1.0 eq) in tetrahydrofuran (THF) at 0 °C, add hydrazine hydrate (2.0 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 4 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the hydrazide.

Step 2: Cyclization to form the 1,2,4-triazole

-

A mixture of the 3,5-bis(trifluoromethyl)benzohydrazide (1.0 eq) and N,N-dimethylformamide dimethyl acetal (DMF-DMA) (3.0 eq) is heated at reflux for 6 hours.

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into ice-water, leading to the precipitation of the crude product.

-

Collect the solid by filtration, wash with water, and dry under vacuum.

-

Purify the crude product by recrystallization from ethanol to afford this compound as a solid.

Therapeutic Applications & Structure-Activity Relationships (SAR)

The versatility of the scaffold is evident in its application across multiple therapeutic areas. Two of the most prominent are as Neurokinin-1 (NK1) receptor antagonists and as C-terminal modulators of Heat Shock Protein 90 (Hsp90).

Neurokinin-1 (NK1) Receptor Antagonists

The NK1 receptor, whose endogenous ligand is Substance P, is a key player in emesis (nausea and vomiting), pain, and inflammation.[4] Blockade of this receptor has proven to be a highly effective strategy for preventing chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea and vomiting (PONV).[5][6][7]

The drug Aprepitant (and its intravenous prodrug, Fosaprepitant ) is a blockbuster antiemetic that features the 3,5-bis(trifluoromethyl)phenyl moiety, though attached to a morpholine core rather than a simple triazole. However, the development of Aprepitant and other "pitant" class drugs heavily explored the this compound scaffold.[8] It was discovered that the 3-oxo-1,2,4-triazol-5-yl moiety was particularly effective at reducing the basicity of nearby nitrogen atoms, improving oral bioavailability.[8]

Key SAR Insights for NK1 Antagonists:

-

The 3,5-bis(trifluoromethyl)phenyl Group: This group is considered critical for high-affinity binding. It is believed to fit into a specific hydrophobic pocket of the NK1 receptor.

-

The Heterocyclic Core: While various heterocycles have been used, the 1,2,4-triazole provides a rigid and stable platform with ideal hydrogen bonding characteristics.

-

Stereochemistry: The spatial arrangement of substituents is often crucial for activity. For piperidine-containing analogs, the stereochemistry at positions C-2 and C-3 can dramatically impact potency.[8]

Caption: Key Structure-Activity Relationships for NK1 antagonists.

Hsp90 C-Terminal Modulators

Heat Shock Protein 90 (Hsp90) is a molecular chaperone essential for the stability and function of numerous "client" proteins, many of which are oncogenic drivers in cancer cells.[9] While most Hsp90 inhibitors target the N-terminal ATP-binding site, these often induce a pro-survival heat shock response, limiting their clinical efficacy.[10][11]

Targeting the C-terminal dimerization domain of Hsp90 offers an alternative therapeutic strategy that can degrade client proteins without inducing this resistance mechanism.[10][11] The 3,5-bis(trifluoromethyl)phenyl motif has been incorporated into novel C-terminal Hsp90 modulators.

For instance, compounds SM253 and SM258, which feature this scaffold, have demonstrated antiproliferative and pro-apoptotic activity in prostate cancer cell lines at low micromolar concentrations.[12] These agents function by preventing C-terminal co-chaperones and client proteins from binding to Hsp90.[12]

Quantitative Data for Hsp90 Modulators:

| Compound | Cell Line | Activity | IC50 / EC50 (µM) | Citation |

| SM253 | LNCaP (Prostate) | Antiproliferative | ~2.5 | [12] |

| SM253 | PC-3 (Prostate) | Antiproliferative | ~5.0 | [12] |

| SM258 | LNCaP (Prostate) | Antiproliferative | ~1.5 | [12] |

| SM258 | 22Rv1 (Prostate) | Antiproliferative | ~2.0 | [12] |

Relevant Signaling Pathways

Understanding the mechanism of action requires knowledge of the downstream signaling pathways affected by these compounds.

NK1 Receptor Signaling Pathway

Substance P binding to the NK1 receptor (a Gq-coupled GPCR) activates Phospholipase C (PLC), leading to the generation of inositol triphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium and activation of Protein Kinase C (PKC), ultimately leading to neuronal excitation and the transmission of emetic signals. NK1 antagonists block the initial binding of Substance P, thereby inhibiting this entire downstream cascade.

Caption: Simplified NK1 receptor signaling pathway and point of inhibition.

Conclusion and Future Directions

The this compound scaffold and its analogs represent a validated and highly fruitful area of medicinal chemistry. Its success in targeting the NK1 receptor has been clinically proven, and its emergence as a C-terminal Hsp90 modulator highlights its versatility. Future research will likely focus on expanding the application of this core to other challenging targets, such as other GPCRs, kinases, and protein-protein interactions. The strategic placement of the bis(trifluoromethyl)phenyl group offers a powerful tool to enhance potency and optimize pharmacokinetic profiles, ensuring that this privileged scaffold will continue to be a valuable component in the drug discovery toolkit for years to come.

References

-

Wikipedia. NK1 receptor antagonist. [Link]

-

PubMed. A Novel Class of Hsp90 C-Terminal Modulators Have Pre-Clinical Efficacy in Prostate Tumor Cells Without Induction of a Heat Shock Response. [Link]

-

National Institutes of Health (NIH). A scaffold merging approach to Hsp90 C-terminal inhibition: synthesis and evaluation of a chimeric library. [Link]

-

The Gohlke Group. C-terminal modulators of heat shock protein of 90 kDa (HSP90). [Link]

-

shellichemistry.com. Hsp90. [Link]

-

National Institutes of Health (NIH). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. [Link]

-

National Institutes of Health (NIH). Identification of a New Scaffold for Hsp90 C-Terminal Inhibition. [Link]

-

Drugs.com. List of NK1 receptor antagonists. [Link]

-

National Institutes of Health (NIH). Discovery of potential antifungal triazoles: design, synthesis, biological evaluation, and preliminary antifungal mechanism exploration. [Link]

-

Aziz, E. Neurokinin-1 receptor antagonists for chemotherapy-induced nausea and vomiting. [Link]

-

National Institutes of Health (NIH). An insight on medicinal attributes of 1,2,4-triazoles. [Link]

-

Frontiers. Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety. [Link]

-

Universitäts- und Landesbibliothek (ULB) Düsseldorf. Neurokinin-1 receptor antagonists in the prevention of postoperative nausea and vomiting. [Link]

-

National Institutes of Health (NIH). Antiemetic Neurokinin-1 Receptor Blockers. [Link]

Sources

- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Buy 4-[3,5-Bis(trifluoromethyl)phenyl]-1H-1,2,3-triazole [smolecule.com]

- 4. Antiemetic Neurokinin-1 Receptor Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. List of NK1 receptor antagonists - Drugs.com [drugs.com]

- 6. Neurokinin-1 receptor antagonists for chemotherapy-induced nausea and vomiting - Aziz - Annals of Palliative Medicine [apm.amegroups.org]

- 7. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 8. NK1 receptor antagonist - Wikipedia [en.wikipedia.org]

- 9. Identification of a New Scaffold for Hsp90 C-Terminal Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A scaffold merging approach to Hsp90 C-terminal inhibition: synthesis and evaluation of a chimeric library - PMC [pmc.ncbi.nlm.nih.gov]

- 11. shellichemistry.com - Hsp90 [shellichemistry.com]

- 12. A Novel Class of Hsp90 C-Terminal Modulators Have Pre-Clinical Efficacy in Prostate Tumor Cells Without Induction of a Heat Shock Response [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 3-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,4-triazole: A Technical Guide

This technical guide provides a comprehensive overview of the expected spectroscopic data for the compound 3-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,4-triazole, a molecule of significant interest in medicinal chemistry and materials science. The information presented herein is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its nuclear magnetic resonance (NMR) and mass spectrometry (MS) characteristics. While experimental data for this specific molecule is not widely published, this guide synthesizes information from analogous structures and established spectroscopic principles to provide a robust predictive analysis.

Molecular Structure and Key Features

This compound possesses a unique combination of a heteroaromatic 1,2,4-triazole ring and a phenyl ring substituted with two powerful electron-withdrawing trifluoromethyl groups. This substitution pattern profoundly influences the electronic environment of the molecule, which is directly reflected in its spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. The following sections detail the predicted ¹H, ¹³C, and ¹⁹F NMR spectra of this compound. The choice of a suitable deuterated solvent is critical for NMR analysis; based on the solubility of similar heterocyclic compounds, dimethyl sulfoxide-d₆ (DMSO-d₆) is a recommended solvent.[1]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be relatively simple, exhibiting signals corresponding to the protons on the triazole and phenyl rings.

Table 1: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Triazole N-H | ~14.5 | Broad Singlet | 1H |

| Triazole C-H | ~8.7 | Singlet | 1H |

| Phenyl H-2', H-6' | ~8.5 | Singlet | 2H |

| Phenyl H-4' | ~8.2 | Singlet | 1H |

-

Causality of Chemical Shifts: The protons on the phenyl ring are significantly deshielded due to the strong electron-withdrawing effect of the two trifluoromethyl groups, resulting in downfield chemical shifts. The triazole C-H proton is also expected to appear at a low field due to the aromatic and electron-deficient nature of the triazole ring.[1] The N-H proton of the triazole ring is acidic and its chemical shift can be broad and concentration-dependent.[2]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule. The presence of trifluoromethyl groups will result in splitting of the signals for the carbons to which they are attached (¹JCF) and adjacent carbons (²JCF, ³JCF) due to C-F coupling.

Table 2: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Expected Coupling |

| Triazole C-3 | ~160 | - |

| Triazole C-5 | ~145 | - |

| Phenyl C-1' | ~135 | - |

| Phenyl C-3', C-5' | ~132 | Quartet (¹JCF ≈ 273 Hz) |

| Phenyl C-2', C-6' | ~126 | Quartet (³JCF ≈ 4 Hz) |

| Phenyl C-4' | ~123 | Septet (²JCF ≈ 33 Hz) |

| -CF₃ | ~124 | Quartet (¹JCF ≈ 273 Hz) |

-

Expertise in Spectral Interpretation: The carbon atoms directly bonded to the fluorine atoms of the CF₃ groups will appear as quartets due to coupling with three equivalent fluorine atoms. The chemical shifts of the aromatic carbons are influenced by the substitution pattern, with the carbons bearing the trifluoromethyl groups showing significant downfield shifts.

¹⁹F NMR Spectroscopy

The ¹⁹F NMR spectrum is a powerful tool for characterizing fluorinated compounds. For this compound, a single resonance is expected in the ¹⁹F NMR spectrum due to the chemical equivalence of the two trifluoromethyl groups.

Table 3: Predicted ¹⁹F NMR Chemical Shift

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| 2 x -CF₃ | ~ -63 | Singlet |

-

Authoritative Grounding: The chemical shift of trifluoromethyl groups on an aromatic ring typically falls in the range of -60 to -65 ppm relative to a CFCl₃ standard.[3][4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural confirmation.

Table 4: Predicted Mass Spectrometry Data

| Ion | Predicted m/z | Interpretation |

| [M+H]⁺ | 282.05 | Molecular ion peak (protonated) |

| [M]⁺˙ | 281.04 | Molecular ion peak |

-

Fragmentation Pathways: Under electron ionization (EI), the 1,2,4-triazole ring can undergo characteristic fragmentation, often involving the loss of N₂ or HCN.[5] The presence of the stable bis(trifluoromethyl)phenyl group will likely lead to fragments corresponding to this moiety. In electrospray ionization (ESI), the protonated molecular ion [M+H]⁺ is expected to be the base peak.

Experimental Protocols

To obtain the spectroscopic data discussed above, the following experimental workflows are recommended.

NMR Sample Preparation and Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of DMSO-d₆.

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Use a standard pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

¹⁹F NMR Acquisition: Acquire the spectrum with proton decoupling. A fluorine-free probe is recommended to avoid background signals.

Mass Spectrometry Analysis

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.

-

ESI-MS Acquisition: Infuse the sample solution into an electrospray ionization source coupled to a mass analyzer (e.g., quadrupole, time-of-flight). Acquire the spectrum in positive ion mode.

-

EI-MS Acquisition: For EI-MS, a direct insertion probe or gas chromatography-mass spectrometry (GC-MS) can be used, depending on the volatility and thermal stability of the compound.

Visualization of Molecular Structure and Spectroscopic Correlations

The following diagram illustrates the molecular structure and highlights the key proton and carbon atoms for NMR assignment.

Caption: Molecular structure with atom numbering for NMR assignments.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR and mass spectroscopic data for this compound. By leveraging data from analogous compounds and fundamental spectroscopic principles, this document serves as a valuable resource for researchers in the fields of synthetic chemistry, drug discovery, and materials science, facilitating the identification and characterization of this and related molecules. The provided protocols offer a standardized approach for obtaining high-quality experimental data for validation.

References

- Synthesis of some 3,5-diphenyl-4H-1,2,4-triazole derivatives as antitumor agents. (n.d.).

- Electronic Supplementary Information Solvent–free one–pot synthesis of 1,2,3-triazole derivatives by 'Click' reaction of. (n.d.).

- 19F NMR Reference Standards. (n.d.).

- Supporting Information for. (n.d.).

- Mass Spectrometry Fragmentation of 1,2,4-Triazoles: A Comparative Guide. (n.d.). Benchchem.

- Study of 1,2,4-triazole-3(5)-thiol Behavior in Reactions with 1-phenyl-1H-pyrrole-2,5-dione Derivatives and 3-bromodihydrofuran-2(3H)-one and Antimicrobial Activity of Products. (2020). MDPI.

Sources

Unlocking the Therapeutic Potential of 3-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,4-triazole: An In-depth Technical Guide to Target Identification and Validation

Abstract

The 3-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,4-triazole scaffold has emerged as a privileged structure in medicinal chemistry, frequently incorporated into highly potent and selective modulators of a diverse range of biological targets. The unique physicochemical properties conferred by the trifluoromethyl groups, such as enhanced metabolic stability and potent electron-withdrawing effects, combined with the versatile binding capabilities of the 1,2,4-triazole ring, make this an intriguing pharmacophore for novel drug discovery.[1][2][3] This in-depth technical guide provides a comprehensive exploration of the potential therapeutic targets of the core this compound molecule. Rather than presenting a singular mechanism of action, this guide serves as an exploratory framework for researchers, scientists, and drug development professionals. It outlines a logical, evidence-based approach to identifying and validating potential protein targets, supported by detailed, field-proven experimental protocols. We will delve into the causality behind experimental choices, ensuring each proposed protocol is a self-validating system for generating robust and reliable data.

Introduction: The Power of a Privileged Scaffold

The 1,2,4-triazole nucleus is a cornerstone in the development of a wide array of therapeutic agents, demonstrating a broad spectrum of biological activities including anticancer, antifungal, antiviral, anticonvulsant, and anti-inflammatory properties.[4][5][6][7] Its metabolic stability and capacity to act as a hydrogen bond donor and acceptor make it an ideal linker or core structure in drug design.[7] The addition of two trifluoromethyl groups to the phenyl ring significantly enhances the lipophilicity and electron-withdrawing nature of the molecule, which can lead to improved potency, selectivity, and pharmacokinetic profiles.[2] While this compound is often a key component of larger, more complex drug candidates, understanding the intrinsic potential of this core scaffold is crucial for future drug development endeavors. This guide will explore the most probable therapeutic avenues for this compound based on the established activities of its derivatives.

Identified Potential Therapeutic Target Classes

Based on a comprehensive review of existing literature where the this compound moiety is a key structural feature, we have identified several high-potential therapeutic target classes for investigation.

Table 1: Potential Therapeutic Target Classes and Rationale

| Target Class | Rationale for Investigation | Key Examples of Targets |

| Protein Kinases | The triazole scaffold is a common feature in many kinase inhibitors. Derivatives of the topic compound have shown inhibitory activity against key kinases in cancer and inflammation. | VEGFR-2, EGFR |

| Protein-Protein Interactions (PPIs) | The rigid structure of the triazole and the bulky trifluoromethylphenyl group can effectively disrupt the interfaces of protein complexes. | p53-MDM2, Annexin A2-S100A10 |

| Enzymes in Steroidogenesis | Triazole-based compounds are well-known inhibitors of cytochrome P450 enzymes, including those involved in hormone production. | Aromatase (CYP19A1) |

| Enzymes in Inflammatory Pathways | The anti-inflammatory potential of triazoles suggests they may target key enzymes in inflammatory cascades. | Cyclooxygenase-2 (COX-2) |

| Cytoskeletal Proteins | Disruption of microtubule dynamics is a validated anti-cancer strategy, and some triazole derivatives have shown activity in this area. | β-tubulin |

| Transcription Factors | Modulation of transcription factor activity is an emerging area for therapeutic intervention. | Nuclear factor erythroid 2-related factor (Nrf2) |

Experimental Workflows for Target Validation

This section provides detailed, step-by-step methodologies for assessing the activity of this compound against the identified potential target classes.

Protein Kinase Inhibition Assays

The bis(trifluoromethyl)phenyl moiety is a common feature in kinase inhibitors, suggesting that this compound may exhibit inhibitory activity against various protein kinases.

Diagram 1: General Kinase Inhibition Assay Workflow

Caption: Workflow for an AlphaLISA-based p53-MDM2 PPI assay.

Protocol 3.2.1: p53-MDM2 Interaction Assay (AlphaLISA)

This homogeneous assay measures the inhibition of the interaction between p53 and its negative regulator, MDM2.

-

Materials:

-

GST-tagged MDM2

-

His-tagged p53

-

AlphaLISA GSH Acceptor beads (PerkinElmer)

-

AlphaLISA Ni Chelate Donor beads (PerkinElmer)

-

AlphaLISA PPI Buffer (PerkinElmer)

-

384-well white ProxiPlate

-

EnVision® multimode plate reader or equivalent

-

-

Procedure:

-

Reagent Preparation: Prepare all reagents in 1X AlphaLISA PPI Buffer.

-

Competition Assay:

-

In a 384-well plate, add 5 µL of GST-MDM2 (to a final concentration of 1 nM).

-

Add 10 µL of various concentrations of this compound.

-

Add 5 µL of His-p53 (to a final concentration of 1 nM).

-

Incubate for 1 hour at room temperature.

-

-

Bead Addition:

-

Add 10 µL of GSH AlphaLISA Acceptor beads (20 µg/mL final concentration) and incubate for 1 hour at room temperature.

-

Add 10 µL of Ni Chelate Donor beads (20 µg/mL final concentration) and incubate for 1 hour in the dark at room temperature.

-

-

Signal Measurement: Read the AlphaLISA signal on an EnVision plate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by plotting the data as described in Protocol 3.1.1.

-

Enzyme Inhibition Assays

The 1,2,4-triazole scaffold is present in numerous enzyme inhibitors, making this a promising area of investigation.

Protocol 3.3.1: Aromatase (CYP19A1) Inhibition Assay (Fluorometric)

This assay measures the inhibition of aromatase, a key enzyme in estrogen biosynthesis.

-

Materials:

-

Aromatase (CYP19A) Activity Assay Kit (Fluorometric) (Abcam, ab273306, or equivalent)

-

Human recombinant aromatase

-

Fluorogenic aromatase substrate

-

Letrozole (positive control inhibitor)

-

White, opaque 96-well plate

-

Fluorescence microplate reader

-

-

Procedure:

-

Reagent Preparation: Prepare all reagents, samples, and controls according to the kit protocol.

-

Plate Setup:

-

Add samples, positive controls (Letrozole), and negative controls (solvent) to the appropriate wells.

-

Prepare a reaction mix containing Aromatase Assay Buffer and Aromatase Enzyme.

-

Add the reaction mix to the wells.

-

-

Pre-incubation: Incubate the plate for at least 10 minutes at 37°C to allow the test compound to interact with the enzyme.

-

Reaction Initiation: Prepare an Aromatase Substrate/NADP+ mixture and add it to each well to start the reaction.

-

Kinetic Measurement: Immediately measure the fluorescence in kinetic mode for 60 minutes at 37°C (Ex/Em = 488/527 nm).

-

Data Analysis: Determine the rate of reaction for each well. Calculate the percent inhibition and IC50 value as previously described.

-

Concluding Remarks and Future Directions

The this compound scaffold represents a highly promising starting point for the development of novel therapeutics. Its documented presence in a variety of potent and selective inhibitors strongly suggests that the core molecule itself possesses intrinsic biological activity. This guide provides a robust and logical framework for the initial exploration of its therapeutic potential. The detailed, self-validating protocols for kinase, PPI, and enzyme inhibition assays will enable researchers to generate high-quality, reproducible data. Positive results in any of these primary screens should be followed by more extensive secondary screening against a broader panel of related targets to determine selectivity. Subsequent cell-based assays will be crucial to confirm on-target activity in a more physiologically relevant context. Ultimately, the insights gained from these initial studies will pave the way for lead optimization and the potential development of a new class of therapeutics based on this privileged scaffold.

References

-

Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025). PubMed. Available from: [Link]

-

Therapeutic Importance of 1, 2, 4-Triazole: A Review. Semantic Scholar. Available from: [Link]

-

An insight on medicinal attributes of 1,2,4-triazoles. PubMed Central (PMC). Available from: [Link]

-

Overview on Medicinal Impacts of 1,2,4-Triazole Derivatives. ResearchGate. Available from: [Link]

-

Anticancer properties of 1,2,4-triazole derivatives (literature review). National University of Pharmacy. Available from: [Link]

-

Discovery of a Series of Theophylline Derivatives Containing 1,2,3-Triazole for Treatment of Non-Small Cell Lung Cancer. National Institutes of Health (NIH). Available from: [Link]

-

Serendipitous N,S-difunctionalization of triazoles with trifluoromethyl-β-diketones: access to regioisomeric 1-trifluoroacetyl-3-aryl-5-(2-oxo-2-arylethylthio). National Institutes of Health (NIH). Available from: [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available from: [Link]

-

Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. Frontiers. Available from: [Link]

Sources

The Trifluoromethyl Group: A Keystone in the Architecture of Bioactive Triazoles

An In-depth Technical Guide on the Structure-Activity Relationship (SAR) of Trifluoromethyl-Substituted Triazoles for Researchers, Scientists, and Drug Development Professionals.

Authored by: A Senior Application Scientist

Abstract

The strategic incorporation of the trifluoromethyl (CF₃) group into the triazole scaffold has emerged as a powerful and widely adopted strategy in modern medicinal chemistry. This guide provides a comprehensive exploration of the structure-activity relationships (SAR) of trifluoromethyl-substituted triazoles, delving into the profound influence of this unique functional group on the physicochemical properties and biological activities of the resulting compounds. We will dissect the synthetic methodologies for accessing these valuable molecules, analyze their diverse therapeutic applications with a focus on antifungal, anticancer, and antibacterial agents, and elucidate the underlying mechanisms of action. Through detailed protocols, quantitative data analysis, and visual representations of key concepts, this guide aims to equip researchers and drug development professionals with the critical knowledge to rationally design and optimize the next generation of trifluoromethyl-triazole-based therapeutics.

The Trifluoromethyl Group: A Game-Changer in Medicinal Chemistry

The trifluoromethyl group is a cornerstone of modern drug design, prized for its ability to dramatically modulate a molecule's properties.[1] Its introduction into a heterocyclic scaffold like triazole can lead to significant enhancements in therapeutic potential.[2][3] The unique electronic and steric characteristics of the CF₃ group impart several advantageous effects:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, making the trifluoromethyl group highly resistant to metabolic degradation by cytochrome P450 enzymes. This increased stability often translates to a longer in vivo half-life and improved pharmacokinetic profiles of drug candidates.

-

Increased Lipophilicity: The CF₃ group significantly increases the lipophilicity of a molecule, which can enhance its ability to cross biological membranes, such as the blood-brain barrier and cell membranes. This property is crucial for reaching intracellular targets.

-

Modulation of Electronic Properties: As a strong electron-withdrawing group, the trifluoromethyl moiety can influence the acidity or basicity of nearby functional groups. This can alter the binding interactions of the molecule with its biological target, potentially leading to increased potency and selectivity.

-

Bioisosteric Replacement: The trifluoromethyl group is often used as a bioisostere for other chemical groups, such as a methyl or chloro group. This substitution can be used to fine-tune the steric and electronic properties of a lead compound to optimize its activity and reduce off-target effects.

The strategic placement of the trifluoromethyl group on the triazole ring or on appended aryl moieties is a key consideration in the design of potent and selective therapeutic agents.

Synthetic Pathways to Trifluoromethyl-Substituted Triazoles

The synthesis of trifluoromethyl-substituted triazoles can be achieved through various robust and versatile methodologies. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[4][5] This reaction involves the coupling of a terminal alkyne with an azide in the presence of a copper(I) catalyst.

Caption: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Workflow.

Experimental Protocol: General Procedure for CuAAC Synthesis of 1,4-disubstituted Trifluoromethyl-1,2,3-triazoles

-

To a solution of the trifluoromethyl-alkyne (1.0 equiv) and the corresponding azide (1.1 equiv) in a suitable solvent such as a t-BuOH/H₂O mixture (1:1), add sodium ascorbate (0.2 equiv).

-

To this mixture, add a solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 equiv) in water.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 1,4-disubstituted trifluoromethyl-1,2,3-triazole.[6][7]

Multi-Component Synthesis of Trifluoromethyl-1,2,4-Triazoles

Multi-component reactions (MCRs) offer a highly efficient and atom-economical approach to the synthesis of complex molecules in a single step. A notable example is the metal-free synthesis of 3-trifluoromethyl-1,2,4-triazoles from trifluoroacetimidoyl chlorides, hydrazine hydrate, and a C1 source like benzene-1,3,5-triyl triformate (TFBen).[8][9][10][11]

Caption: Multi-Component Reaction for 3-Trifluoromethyl-1,2,4-triazole Synthesis.

Experimental Protocol: Metal-Free Multi-Component Synthesis of 3-Trifluoromethyl-1,2,4-triazoles

-

To a solution of trifluoroacetimidoyl chloride (1.0 equiv) in toluene, add hydrazine hydrate (1.2 equiv) and benzene-1,3,5-triyl triformate (TFBen) (0.5 equiv).

-

Add trifluoroacetic acid (TFA) as a catalyst (0.2 equiv).

-

Heat the reaction mixture at 100 °C for 12 hours. Monitor the reaction by TLC.

-

After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to yield the desired 3-trifluoromethyl-1,2,4-triazole.[9]

Structure-Activity Relationship (SAR) and Therapeutic Applications

Trifluoromethyl-substituted triazoles exhibit a broad spectrum of biological activities, making them valuable scaffolds in drug discovery.

Antifungal Activity